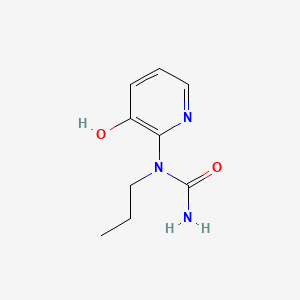
Z-Phe-arg-ome hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Phe-Arg-OMe HCl: (N-benzyloxycarbonyl-L-phenylalanyl-L-arginine methyl ester hydrochloride) is a synthetic peptide derivative. It is widely used in biochemical research, particularly in the study of proteases and enzyme-substrate interactions. This compound is known for its role as a substrate in enzymatic assays, where it helps in the identification and characterization of proteolytic enzymes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Arg-OMe HCl typically involves the following steps:
Protection of Amino Groups: The amino groups of phenylalanine and arginine are protected using benzyloxycarbonyl (Z) groups to prevent unwanted side reactions.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the peptide bond.
Esterification: The carboxyl group of the peptide is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Deprotection: The Z groups are removed using hydrogenation or acidic conditions to yield the final product.
Hydrochloride Formation: The peptide is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support, allowing for efficient synthesis and easy purification.
化学反応の分析
Types of Reactions:
Hydrolysis: Z-Phe-Arg-OMe HCl undergoes hydrolysis in the presence of proteases, breaking down into its constituent amino acids.
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can be used to cleave disulfide bonds formed during oxidation.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Proteases such as trypsin or chymotrypsin in aqueous buffer solutions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols in organic solvents.
Major Products Formed:
Hydrolysis: Phenylalanine, arginine, and methanol.
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptides with modified ester groups.
科学的研究の応用
Chemistry: Z-Phe-Arg-OMe HCl is used as a model substrate in the study of peptide synthesis and enzymatic reactions. It helps in understanding the kinetics and mechanisms of protease activity.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of enzyme inhibitors.
Medicine: this compound is used in the development of diagnostic assays for detecting protease activity in various diseases, including cancer and inflammatory conditions.
Industry: In the pharmaceutical industry, this compound is used in the screening of potential drug candidates that target proteases. It is also used in quality control processes to ensure the efficacy of enzyme-based products.
作用機序
Z-Phe-Arg-OMe HCl acts as a substrate for proteases, which cleave the peptide bond between phenylalanine and arginine. The cleavage releases the methyl ester group, which can be detected using various analytical techniques. This mechanism allows researchers to measure protease activity and study enzyme kinetics. The molecular targets include serine proteases, cysteine proteases, and metalloproteases, which play crucial roles in various physiological processes.
類似化合物との比較
Z-Phe-Phe-OMe HCl: Another peptide substrate used in protease studies, differing by the presence of phenylalanine instead of arginine.
Z-Arg-Arg-OMe HCl: Contains two arginine residues, making it a substrate for different proteases.
Z-Leu-Leu-OMe HCl: Used to study leucine-specific proteases.
Uniqueness: Z-Phe-Arg-OMe HCl is unique due to its specific sequence, which makes it a preferred substrate for certain proteases. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it suitable for various research applications.
特性
IUPAC Name |
methyl (2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O5.ClH/c1-33-22(31)19(13-8-14-27-23(25)26)28-21(30)20(15-17-9-4-2-5-10-17)29-24(32)34-16-18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,28,30)(H,29,32)(H4,25,26,27);1H/t19-,20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRMVHYAEGFZNC-FKLPMGAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1,2]Oxazolo[3,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B568518.png)

![Pyrido[4,3-b][1,4]oxazepine](/img/structure/B568521.png)



![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B568528.png)
